

2-(Benzylxy)-4-bromophenol molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Benzylxy)-4-bromophenol

Cat. No.: B135320

[Get Quote](#)

An In-depth Technical Guide to 2-(Benzylxy)-4-bromophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **2-(Benzylxy)-4-bromophenol**, a key intermediate in organic and medicinal chemistry.

Molecular Structure and IUPAC Name

The compound with the chemical name **2-(Benzylxy)-4-bromophenol** is an aromatic ether and bromophenol derivative. Its structure consists of a phenol ring substituted with a benzylxy group at the ortho position (carbon 2) and a bromine atom at the para position (carbon 4) relative to the hydroxyl group.

The IUPAC name for this compound is 4-bromo-2-(phenylmethoxy)phenol.[\[1\]](#)

Physicochemical Properties

A summary of the key quantitative data for **2-(Benzylxy)-4-bromophenol** is presented in the table below. While specific experimental values for some properties are not widely reported, analogous data from structurally similar compounds provide valuable estimations.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ BrO ₂	[2]
Molecular Weight	279.13 g/mol	[1] [2]
Physical Form	Solid	
Storage Temperature	2-8°C, sealed in dry conditions	[3]
Purity (Typical)	≥95%	
Melting Point	Data not available	
Boiling Point	Data not available	[3]
Solubility	Data not available	

Synthesis of 2-(Benzylxy)-4-bromophenol

The synthesis of **2-(Benzylxy)-4-bromophenol** can be approached through two primary synthetic routes: the benzylation of a brominated precursor or the bromination of a benzylated precursor.

Experimental Protocol: Synthesis via Benzylation of 4-Bromoresorcinol

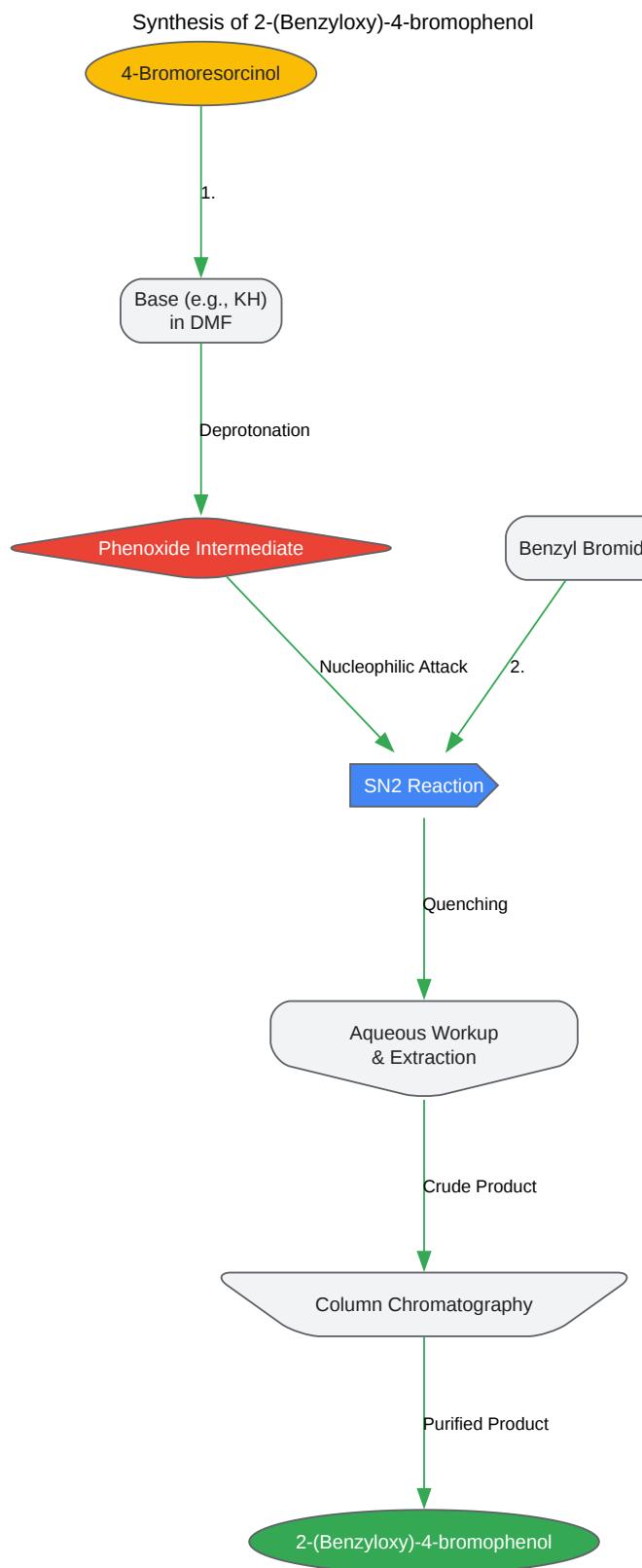
This protocol describes a general method for the synthesis of **2-(Benzylxy)-4-bromophenol** starting from 4-bromoresorcinol. It is important to note that this reaction can yield a mixture of mono- and di-benzylated products, as well as the isomeric 4-(benzylxy)-2-bromophenol, necessitating careful control of reaction conditions and purification.[\[1\]](#)[\[4\]](#)

Materials:

- 4-Bromoresorcinol
- Benzyl bromide
- Potassium hydride (KH) or a suitable base (e.g., K₂CO₃)

- Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:


- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromoresorcinol in anhydrous DMF.
- Cool the mixture to 0°C in an ice bath.
- Carefully add a stoichiometric equivalent of potassium hydride portion-wise to the stirred suspension. Allow the mixture to stir at 0°C until the evolution of hydrogen gas ceases, indicating the formation of the phenoxide.
- Slowly add one equivalent of benzyl bromide to the reaction mixture at 0°C.
- Allow the reaction to warm to room temperature and stir overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous mixture with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired **2-(Benzyoxy)-4-**

bromophenol.

- Characterize the purified product by ^1H NMR and ^{13}C NMR spectroscopy to confirm its structure and purity.

Synthetic Pathway Visualization

The following diagram illustrates a generalized synthetic workflow for the preparation of **2-(Benzloxy)-4-bromophenol** from 4-bromoresorcinol.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2-(Benzylxy)-4-bromophenol**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of **2-(BenzylOxy)-4-bromophenol**. While a specific spectrum for the target compound is not readily available in the provided search results, data from a closely related isomer, 2-bromo-5-(benzyloxy)phenol, can provide expected chemical shift regions.^[4]

- ¹H NMR:
 - The benzylic protons (OCH₂) are expected to appear as a singlet around 5.0 ppm.
 - The aromatic protons of the benzyl group will likely resonate in the range of 7.3-7.5 ppm.
 - The protons on the substituted phenol ring will show distinct signals, typically as doublets or doublet of doublets, with coupling constants indicative of their substitution pattern.
 - The phenolic hydroxyl proton is expected to appear as a broad singlet.
- ¹³C NMR:
 - The carbon of the benzylic CH₂ group is anticipated to have a chemical shift around 70 ppm.
 - The aromatic carbons of the benzyl group will appear in the region of 127-137 ppm.
 - The carbons of the brominated phenol ring will have characteristic shifts influenced by the hydroxyl, benzyloxy, and bromine substituents.

Applications in Research and Development

2-(BenzylOxy)-4-bromophenol serves as a valuable building block in the synthesis of more complex molecules. The presence of three distinct functional groups—the hydroxyl, the benzyloxy, and the bromo group—allows for a variety of subsequent chemical transformations. The benzyloxy group often serves as a protecting group for the phenol, which can be removed at a later synthetic stage. The bromine atom is particularly useful for introducing further complexity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, which are fundamental transformations in modern drug discovery.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. 153240-85-8 | 2-(Benzylxy)-4-bromophenol | Aryls | Ambeed.com [ambeed.com]
- 3. 153240-85-8|2-(Benzylxy)-4-bromophenol|BLD Pharm [bldpharm.com]
- 4. 2-(Benzylxy)-4-bromophenol|CAS 153240-85-8 [benchchem.com]
- To cite this document: BenchChem. [2-(Benzylxy)-4-bromophenol molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b135320#2-benzylxy-4-bromophenol-molecular-structure-and-iupac-name\]](https://www.benchchem.com/product/b135320#2-benzylxy-4-bromophenol-molecular-structure-and-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com